

Physical and chemical properties of Fmoc-4-amino-L-phenylalanine

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Compound of Interest

Compound Name: Fmoc-Phe(4-NH₂)-OH

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An In-depth Technical Guide to Fmoc-4-amino-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-amino-L-phenylalanine is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.^[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a free amino group on the phenyl ring, makes it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its application in synthetic methodologies.

Core Properties and Identification

The fundamental characteristics of Fmoc-4-amino-L-phenylalanine are summarized below, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Off-white to light yellow powder	[1]
Molecular Formula	C ₂₄ H ₂₂ N ₂ O ₄	[1][2][3]
Molecular Weight	402.44 g/mol	[2][4]
Melting Point	190-205 °C	[1]
Boiling Point (Predicted)	671.5 ± 55.0 °C	[5][6]
Density (Predicted)	1.316 ± 0.06 g/cm ³	[5][6]
Optical Rotation	[α] _D ²⁰ = -9 ± 2° (c=1 in DMF)	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[5][6][7]
Storage Temperature	2-8°C, Keep in a dark, dry, and sealed place	[5][6]

Table 2: Identity and Registration

Identifier	Value	Source(s)
CAS Number	95753-56-3	[1][2][3]
IUPAC Name	(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid	[2][3]
Synonyms	Fmoc-L-Phe(4-NH ₂)-OH, Fmoc-p-amino-L-Phe-OH	[1][2]
PubChem CID	7019927	[3]
MDL Number	MFCD00237664	[1]

Experimental Protocols and Applications

Fmoc-4-amino-L-phenylalanine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the creation of custom peptides.^{[1][8]} The Fmoc group provides a base-labile protecting strategy, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.^{[8][9]}

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for Fmoc-4-amino-L-phenylalanine is not detailed in the provided search results, a general workflow for its incorporation into a peptide sequence via SPPS is as follows:

- **Resin Preparation:** The synthesis begins with a solid support (resin), typically functionalized with a linker to which the C-terminal amino acid of the target peptide is attached.
- **Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a mild base, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). This exposes the free amino group for the next coupling step.
- **Washing:** The resin is thoroughly washed with a solvent such as DMF to remove the piperidine and the cleaved Fmoc-adduct.
- **Coupling:** The next amino acid in the sequence, in this case, Fmoc-4-amino-L-phenylalanine, is activated. Its carboxyl group is activated using a coupling reagent (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the free amino group on the resin-bound peptide. This reaction is carried out in a suitable solvent like DMF.
- **Washing:** The resin is again washed to remove any unreacted amino acid and coupling reagents.
- **Repeat Cycle:** The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage and Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

- Purification and Analysis: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

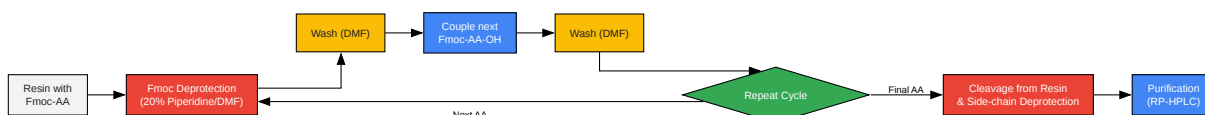
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of Fmoc-4-amino-L-phenylalanine is typically assessed by HPLC.[1][2] While specific instrument parameters were not found, a general method involves:

- Column: A reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous solvent (often containing an acid like TFA) and an organic solvent (such as acetonitrile).
- Detection: UV detection at a wavelength where the Fmoc group absorbs, typically around 260-301 nm.[10]
- Purity Specification: Commercial sources often state a purity of $\geq 98\%$.[1][2]

Visualizing Workflows and Applications

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

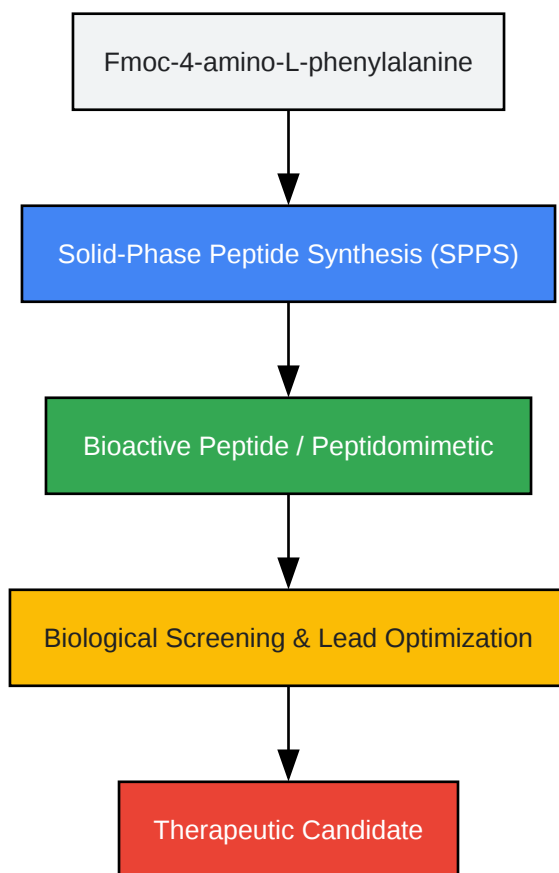


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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Development

The unique structure of Fmoc-4-amino-L-phenylalanine makes it a valuable component in the design of bioactive peptides and peptidomimetics for therapeutic applications.[1]



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Caption: Logical flow for the use of Fmoc-4-amino-L-phenylalanine in drug development.

Conclusion

Fmoc-4-amino-L-phenylalanine stands out as a crucial reagent in peptide synthesis. Its well-defined physical and chemical properties, combined with the versatility of the Fmoc protecting group, enable the efficient and reliable construction of complex peptide structures. This facilitates advancements in various research areas, including the development of novel peptide-based therapeutics.

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